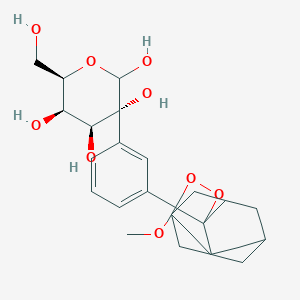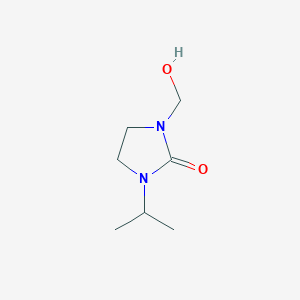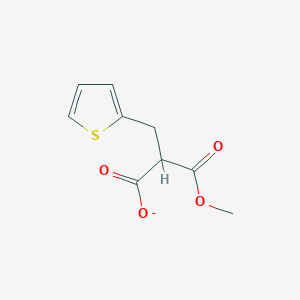
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid, also known as 3-MOP, is an organic acid that has been used in a variety of scientific research experiments. It is a small molecule that can be easily synthesized in the laboratory and has a wide range of applications in scientific research. 3-MOP has been studied for its potential uses in biochemistry and physiology, and has been used in the synthesis of various compounds.
Scientific Research Applications
Phosphonic Acids in Research
Phosphonic acids are utilized across various research fields due to their structural analogy with phosphate groups, offering bioactive properties for drug and pro-drug development, bone targeting, and surface functionalization. They also play roles in designing supramolecular or hybrid materials, analytical purposes, medical imaging, and as phosphoantigens. The diverse applications cover chemistry, biology, and physics, highlighting their importance in numerous research projects (Sevrain et al., 2017).
Oxyprenylated Ferulic Acid Derivatives
Oxyprenylated ferulic acid derivatives, such as 4′-geranyloxyferulic acid (GOFA), have shown potential as anti-inflammatory and anti-tumor agents. These compounds, found in edible fruits and vegetables like citrus, have been studied for their protective effects on colon cancer growth and development, indicating their significance in dietary cancer chemoprevention (Epifano et al., 2015).
Syringic Acid for Therapeutic Applications
Syringic acid, a phenolic compound, exhibits a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory activities, and potential in the prevention of diabetes, CVDs, cancer, and cerebral ischemia. Its strong antioxidant activity may offer beneficial effects for human health, further underscoring the therapeutic and industrial potentials of such compounds (Srinivasulu et al., 2018).
Cyanopyridine Scaffolds in Pharmacology
The 2-oxo-3-cyanopyridine scaffold, due to its diverse biological activities such as anticancer, antibacterial, antifungal, and antiviral properties, emphasizes the significance of exploring structural analogs for potential applications in drug development. Such compounds serve as reactive intermediates in organic synthesis, offering a blueprint for future medicinal chemistry research (Ghosh et al., 2015).
properties
IUPAC Name |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXLAMKEUHLEAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


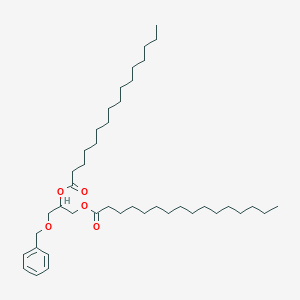
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
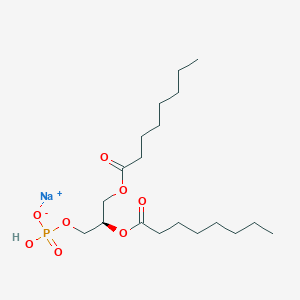
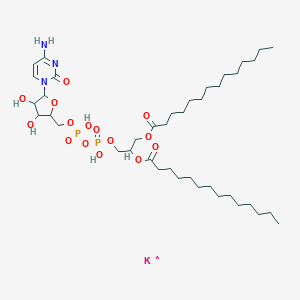

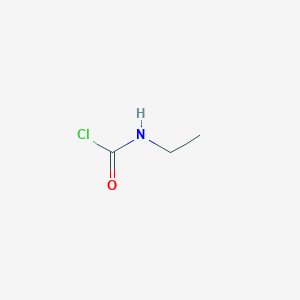
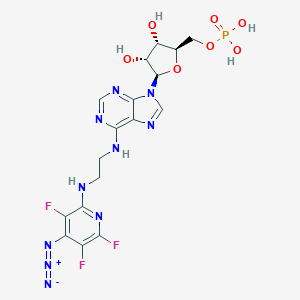
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

